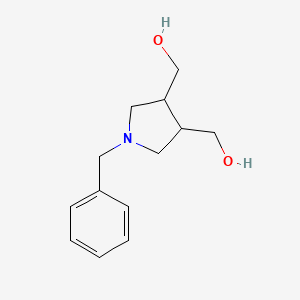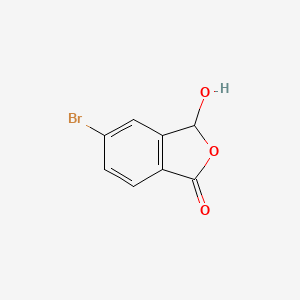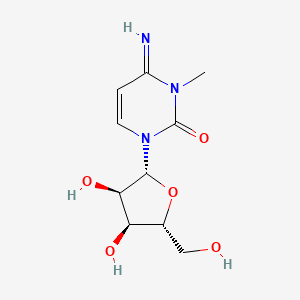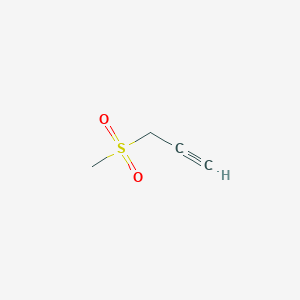amine CAS No. 19475-28-6](/img/structure/B1283245.png)
[3-(Dimethylamino)propyl](propyl)amine
説明
“3-(Dimethylamino)propylamine” is a weakly basic, colorless liquid . It is used as an intermediate in the synthesis of various pharmacologically active and medicinally important compounds . It is also used in the preparation of dimethylaminopropylamine surfactants that exhibit biological activity against Gram-positive and negative bacteria and fungi .
Synthesis Analysis
“3-(Dimethylamino)propylamine” is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields "3-(Dimethylamino)propylamine" .Molecular Structure Analysis
The molecular structure of “3-(Dimethylamino)propylamine” is represented by the linear formula: (CH3)2N(CH2)3NH2 .Chemical Reactions Analysis
“3-(Dimethylamino)propylamine” is readily converted to the mustard dimethylaminopropyl-3-chloride, a powerful alkylating agent . The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Physical And Chemical Properties Analysis
“3-(Dimethylamino)propylamine” has a molar mass of 102.181 g·mol−1 . It is a colorless liquid with a fishy, ammoniacal odor . It has a density of 812 mg mL−1, a boiling point of 132.1 °C, and a refractive index (nD) of 1.435–1.436 .科学的研究の応用
Bioconjugation in Medical Research
The compound is utilized in EDC bioconjugations, a critical process for preparing medical research variants. Systematic investigations reveal that while there have been advances in optimizing this reaction for aqueous applications, challenges remain in identifying conditions and side reactions that interfere with product formation. Model peptides and affibody proteins studies illustrate the efficiency of bioconjugations, highlighting the compound's role in facilitating these reactions in complex systems (Totaro et al., 2016).
Dynamin GTPase Inhibition
Research into the development of second-generation indole-based inhibitors identified the tertiary dimethylamino-propyl moiety as crucial for inhibiting dynamin GTPase, an enzyme involved in cellular processes like endocytosis. This discovery underscores the compound's significance in the development of therapeutic agents targeting cellular mechanisms (Gordon et al., 2013).
Physical Property Analysis
Studies on aqueous solutions of amines, including 3-dimethylamino-1-propylamine, provide valuable data on their behavior in acidic gases separation processes. By analyzing physical properties like density, speed of sound, dynamic viscosity, and surface tension, researchers gain insights into the most suitable systems for mass transfer-controlled operations (Blanco et al., 2017).
Catalysis and Synthesis
In the field of catalysis, the compound is explored for its role in hydrogenation processes. Studies on the hydrogenation of 3-(dimethylamino)propionitrile over palladium catalysts reveal the formation of various amines, providing insights into reaction pathways and the effects of reaction conditions. This research contributes to the understanding of catalytic selectivity and efficiency (Krupka et al., 2000).
These studies collectively highlight the multifaceted applications of 3-(Dimethylamino)propylamine in scientific research, from bioconjugation and enzyme inhibition to physical property analysis and catalytic processes. The compound's ability to participate in and facilitate diverse reactions makes it a valuable tool in advancing medical, chemical, and material sciences research.
Safety and Hazards
将来の方向性
“3-(Dimethylamino)propylamine” is widely used to functionalize various pharmacologically active medicinally important compounds . It is also used in the preparation of dimethylaminopropylamine surfactants that exhibit biological activity against Gram-positive and negative bacteria and fungi . The future directions of “3-(Dimethylamino)propylamine” could involve further exploration of its potential applications in these areas.
作用機序
Target of Action
3-(Dimethylamino)propylamine (DMAPA) is a versatile intermediate that is widely used to functionalize various pharmacologically active medicinally important compounds . .
Mode of Action
DMAPA is known to interact with its targets through a variety of mechanisms. For instance, it can form assemblies with different reactivity due to hydrogen bonding . This allows DMAPA to influence the composition and compositional heterogeneity of copolymers .
Biochemical Pathways
DMAPA is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA . It is readily converted to the mustard dimethylaminopropyl-3-chloride, a powerful alkylating agent .
Pharmacokinetics
It is known that dmapa is a weakly basic, colorless liquid . Its vapor pressure is 5 mmHg at 20 °C, and it has a density of 0.812 g/mL at 25 °C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.
Result of Action
DMAPA is known to cause severe skin burns and eye damage . It is also a known skin irritant, and its presence as an impurity in cocamidopropyl betaine is thought to be the cause of irritation experienced by some individuals .
Action Environment
The action of DMAPA can be influenced by environmental factors. For instance, the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers in the case of the radical copolymerizations of DMAPA with n-dodecyl acrylate or n-dodecyl methacrylate in toluene .
特性
IUPAC Name |
N',N'-dimethyl-N-propylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-4-6-9-7-5-8-10(2)3/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCAUABGOWBVQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601261514 | |
| Record name | N1,N1-Dimethyl-N3-propyl-1,3-propanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601261514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19475-28-6 | |
| Record name | N1,N1-Dimethyl-N3-propyl-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19475-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N1,N1-Dimethyl-N3-propyl-1,3-propanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601261514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-(dimethylamino)propyl](propyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















